molecular formula C13H16N2O4 B6633310 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid

4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid

Cat. No. B6633310
M. Wt: 264.28 g/mol
InChI Key: CKNJWCSTLGUIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid, also known as AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been studied for its potential applications in various scientific fields. In the field of medicine, it has been investigated for its anticancer properties. Studies have shown that 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
In the field of materials science, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been investigated for its potential use as a building block for the synthesis of new materials. It has been used as a ligand for the synthesis of metal-organic frameworks and as a precursor for the synthesis of nitrogen-doped carbon nanotubes.

Mechanism of Action

The mechanism of action of 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in its various applications is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways. For example, in cancer cells, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in lab experiments is its versatility. It can be used in various applications, including as a building block for the synthesis of new materials and as a potential anticancer agent. Another advantage is that it is relatively easy to synthesize.
However, there are also limitations to using 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid. One direction is to further investigate its potential as an anticancer agent. This could involve studying its efficacy in different types of cancer and optimizing its use in combination with other drugs.
Another direction is to investigate its potential as a building block for the synthesis of new materials. This could involve exploring its use in the synthesis of other metal-organic frameworks and carbon-based materials.
Finally, further research is needed to fully understand the mechanism of action of 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid in its various applications. This could involve studying its interactions with enzymes and signaling pathways in more detail.
Conclusion
In conclusion, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its potential as an anticancer agent and building block for the synthesis of new materials. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid.

Synthesis Methods

4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid can be synthesized through a multistep process starting with the reaction of 4-nitrobenzoic acid with ethyl acetoacetate. This is followed by the reduction of the nitro group to an amino group using tin(II) chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-alanine methyl ester to obtain the final product, 4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid.

properties

IUPAC Name

4-[(4-amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,7-10(14)16)15-11(17)8-3-5-9(6-4-8)12(18)19/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNJWCSTLGUIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)NC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid

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